molecular formula C15H21NO5S B13044825 Ethyl 2-((4-methylphenyl)sulfonamido)-2-(tetrahydrofuran-3-YL)acetate

Ethyl 2-((4-methylphenyl)sulfonamido)-2-(tetrahydrofuran-3-YL)acetate

Cat. No.: B13044825
M. Wt: 327.4 g/mol
InChI Key: SAWQIDQTACMGLT-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methylphenyl)sulfonamido)-2-(tetrahydrofuran-3-yl)acetate (CAS 839710-65-5) is a chemical compound of significant interest in pharmacological research, primarily for its role as a Bradykinin B1 Receptor (BKB1 R) antagonist . The Bradykinin B1 Receptor is a key player in the pathophysiological processes of chronic inflammation and pain, making it an attractive therapeutic target . Antagonists of this receptor, such as this compound, are investigated for their potential in treating a range of disorders associated with the bradykinin pathway, including persistent pain, inflammation, asthma, and colitis . The molecular formula of this compound is C25H27NO5S, and it has a molecular weight of 453.55 . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this selective BKB1 R antagonist to further explore the mechanisms of the kallikrein-kinin system and develop new treatments for inflammatory conditions.

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]-2-(oxolan-3-yl)acetate

InChI

InChI=1S/C15H21NO5S/c1-3-21-15(17)14(12-8-9-20-10-12)16-22(18,19)13-6-4-11(2)5-7-13/h4-7,12,14,16H,3,8-10H2,1-2H3

InChI Key

SAWQIDQTACMGLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCOC1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution at the sulfur center. Common reagents include alkyl halides and amines under basic conditions:

Example reaction :

Compound+R XBase e g Cs2CO3)DMF 75 CR SO2 derivative+HX\text{Compound}+\text{R X}\xrightarrow[\text{Base e g Cs}_2\text{CO}_3)]{\text{DMF 75 C}}\text{R SO}_2\text{ derivative}+\text{HX}

Key conditions :

  • Solvents: Dimethylformamide (DMF), acetonitrile

  • Bases: Cesium carbonate, triethylamine

  • Temperature: 70–80°C for optimal yield .

Table 1: Substitution Reaction Examples

NucleophileProductYield (%)Conditions
Benzyl bromideBenzylsulfonamide derivative66DMF, Cs₂CO₃, 75°C
4-Methylbenzenesulfonyl chlorideBis-sulfonamide84–93DCM, 0°C, Et₃N

Oxidation Reactions

The tetrahydrofuran ring and ester group are susceptible to oxidation:

Tetrahydrofuran Ring Oxidation

Oxidants like Dess–Martin periodinane (DMP) convert the tetrahydrofuran ring to γ-lactone derivatives:

TetrahydrofuranDMP NaHCO3γ Lactone\text{Tetrahydrofuran}\xrightarrow{\text{DMP NaHCO}_3}\gamma \text{ Lactone}

  • Yields: 62–78% .

  • Mechanism: Radical-mediated C–H bond activation followed by lactonization.

Ester Oxidation

The ethyl ester can be hydrolyzed to carboxylic acids under acidic/basic conditions:

R COOEtH2OH+/OHR COOH\text{R COOEt}\xrightarrow[\text{H}_2\text{O}]{\text{H}^+/\text{OH}^-}\text{R COOH}

  • Reagents: HCl (aqueous), NaOH.

Reduction Reactions

The ester group is reduced to primary alcohols using lithium aluminum hydride (LiAlH₄):

R COOEtLiAlH4R CH2OH\text{R COOEt}\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{OH}

  • Solvents: Tetrahydrofuran (THF), diethyl ether

  • Yields: >80% under anhydrous conditions.

Elimination Reactions

The sulfonamide group facilitates β-elimination under strong basic conditions, producing alkenes:

CompoundBase e g t BuOK DMSOAlkene+SO2NH2\text{Compound}\xrightarrow[\text{Base e g t BuOK }]{\text{DMSO}}\text{Alkene}+\text{SO}_2\text{NH}_2

  • Solvents: Dimethyl sulfoxide (DMSO)

  • Temperature: 100–120°C.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to carboxylic acids:

R COOEt+H2OH2SO4R COOH+EtOH\text{R COOEt}+\text{H}_2\text{O}\xrightarrow{\text{H}_2\text{SO}_4}\text{R COOH}+\text{EtOH}

  • Acidic conditions: H₂SO₄, HCl

  • Basic conditions: NaOH, KOH.

Sulfonamide Hydrolysis

Under extreme conditions (e.g., concentrated H₂SO₄), the sulfonamide group hydrolyzes to sulfonic acids:

Ar SO2NH2+H2OH2SO4Ar SO3H+NH3\text{Ar SO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar SO}_3\text{H}+\text{NH}_3

  • Requires prolonged heating (>6 hours).

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed ring-opening to form diols:

TetrahydrofuranHCl aq Diol\text{Tetrahydrofuran}\xrightarrow{\text{HCl aq }}\text{Diol}

  • Solvents: THF/water mixtures

  • Yields: 70–85% .

Functionalization via Click Chemistry

The compound’s azide derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

R N3+HC C R CuSO4Triazole derivative\text{R N}_3+\text{HC C R }\xrightarrow{\text{CuSO}_4}\text{Triazole derivative}

  • Yields: 65–72% .

  • Conditions: Sodium ascorbate, tBuOH/H₂O.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The compound’s key functional groups—sulfonamido, tetrahydrofuran, and ethyl ester—are shared with several analogs. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 2-((4-methylphenyl)sulfonamido)-2-(tetrahydrofuran-3-yl)acetate (Target) Sulfonamido, THF, ethyl ester ~325.4 (estimated) High lipophilicity, potential H-bonding
2-((4-Amino-N-(2-(p-tolyloxy)phenyl)phenyl)sulfonamido)ethyl acetate Sulfonamido, p-tolyloxy phenyl, ethyl ester Yellow solid, moderate yield (63%)
Ethyl 2-[[4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyanilino)carbonyl]-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate Thioether, dihydropyridine, chloroaryl 473.12 Likely enzyme inhibition (thio group)
Tetrahydrofurfuryl acrylate THF, acrylate ester 156.18 Metabolized to tetrahydrofurfuryl alcohol
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran, sulfinyl, ethyl ester Antibacterial/antifungal activity
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate Tetrahydropyran (6-membered ring), ethyl ester Altered ring conformation vs. THF

Functional Group Impact on Properties

Sulfonamido vs. Thio/Sulfonyl Groups
  • The target’s sulfonamido group (-SO₂NH-) enables hydrogen bonding, enhancing solubility and target binding compared to thioether (-S-) analogs (e.g., ), which may exhibit higher hydrophobicity and altered reactivity . Sulfonylureas () demonstrate agrochemical applications, highlighting the versatility of sulfonamido groups in diverse contexts .
Tetrahydrofuran vs. Other Ring Systems
  • The THF ring (5-membered, saturated) in the target compound contrasts with benzofuran (aromatic, ) and tetrahydropyran (6-membered, ). Benzofuran derivatives () exhibit pharmacological activities, suggesting the target’s THF moiety could modulate similar pathways with improved stability .
Ester Group Variations
  • Ethyl esters (target, –3, 14) generally hydrolyze slower than methyl esters (), prolonging half-life. For instance, methyl 2-(2-hydroxyphenyl)acetate () has higher polarity but lower bioavailability compared to ethyl analogs .

Pharmacological and Metabolic Considerations

  • Metabolism : The THF group in the target compound may follow metabolic pathways similar to tetrahydrofurfuryl acrylate (), yielding tetrahydrofurfuryl alcohol, a common metabolite .
  • Bioactivity : Benzofuran-containing compounds () show antimicrobial and antitumor activities, suggesting the target’s THF ring could be optimized for similar endpoints with reduced toxicity .

Q & A

Basic Questions

Q. What synthetic routes are typically employed to prepare Ethyl 2-((4-methylphenyl)sulfonamido)-2-(tetrahydrofuran-3-YL)acetate?

  • Methodology : The synthesis involves two key steps: (1) sulfonamide formation by reacting a primary amine (e.g., tetrahydrofuran-3-amine derivatives) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and (2) esterification of the resulting sulfonamide using ethyl chloroacetate or coupling via carbodiimide-mediated reactions. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products .
  • Validation : Intermediate characterization via 1^1H/13^{13}C NMR and mass spectrometry ensures correct functional group incorporation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify sulfonamido (–SO2_2NH–) and ester (–COOEt) groups. The tetrahydrofuran ring’s stereochemistry is inferred from coupling constants (e.g., axial/equatorial protons).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
    • Quality Control : Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

Advanced Research Questions

Q. How can stereochemical outcomes of the tetrahydrofuran-3-YL moiety be controlled during synthesis?

  • Methodology :

  • Chiral Pool Synthesis : Use enantiopure tetrahydrofuran-3-amine precursors derived from natural sources (e.g., sugars).
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in key cyclization steps to induce desired stereochemistry.
  • Crystallographic Validation : Single-crystal X-ray diffraction confirms spatial arrangement and enantiomeric excess .
    • Challenges : Competing epimerization during sulfonamide formation requires low-temperature conditions (<0°C) and inert atmospheres.

Q. How do researchers resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables.
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., varying substituents on the phenyl or tetrahydrofuran ring) to identify critical pharmacophores.
  • Molecular Docking : Predict binding modes to target proteins (e.g., bacterial enzymes or cancer-related kinases) using software like AutoDock Vina, guided by crystallographic data from related sulfonamide derivatives .

Q. What strategies address discrepancies between theoretical and experimental NMR data?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts for comparison with experimental values.
  • Isotopic Labeling : 15^{15}N-labeled sulfonamides clarify nitrogen-centered coupling patterns .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) using response surface methodology.
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer and reduce side reactions in esterification steps.
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Data Analysis and Contradictions

Q. How to interpret conflicting solubility profiles in polar vs. non-polar solvents?

  • Methodology :

  • Hansen Solubility Parameters : Calculate δd_d, δp_p, and δh_h values to predict compatibility.
  • Co-solvency Studies : Test binary solvent systems (e.g., DMSO/THF) to enhance solubility for biological assays.
  • Thermodynamic Analysis : Measure melting points and enthalpy of dissolution via DSC to correlate crystallinity with solubility trends .

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